molecular formula C16H13F3N2O2 B4618558 3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4618558
M. Wt: 322.28 g/mol
InChI Key: PJOYAELJCPGGFH-UHFFFAOYSA-N
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Description

“3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide”, there are related studies that might be useful. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters . Another study presents a one-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na . A patent also describes a method for synthesizing m-trifluoromethyl acetophenone .

Scientific Research Applications

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) within AKOS001316291 plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have focused on its radical trifluoromethylation, which involves introducing CF₃ groups into carbon-centered radical intermediates . This application has implications for drug development, synthetic chemistry, and material science.

Crop Protection and Agrochemicals

Among the derivatives of AKOS001316291, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out. It serves as a chemical intermediate for synthesizing crop-protection products. The demand for 2,3,5-DCTF remains high, making it a critical compound in agriculture .

Medicinal Chemistry

The trifluoromethyl group’s unique electronic properties influence drug design. Researchers explore its incorporation into drug molecules to enhance bioavailability, metabolic stability, and binding affinity. AKOS001316291 may serve as a scaffold for developing novel pharmaceuticals .

Materials Science

The trifluoromethyl group’s electron-withdrawing nature impacts material properties. Researchers investigate its use in polymers, catalysts, and functional materials. AKOS001316291 could contribute to designing advanced materials with tailored properties .

Organic Synthesis

AKOS001316291’s structure provides opportunities for diverse synthetic pathways. Researchers can utilize it as a building block for constructing complex molecules. Its trifluoromethyl moiety enables the creation of novel compounds with unique reactivity .

Chemical Biology

Understanding the interactions of AKOS001316291 with biological macromolecules is essential. Researchers explore its binding to proteins, enzymes, and nucleic acids. This knowledge informs drug discovery and potential therapeutic applications .

properties

IUPAC Name

3-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)20-13-6-2-4-11(8-13)15(23)21-14-7-3-5-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOYAELJCPGGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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